8-Oxa-2-azaspiro[4.5]decan-4-one
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Overview
Description
8-Oxa-2-azaspiro[4.5]decan-4-one is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its bicyclic framework.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Oxa-2-azaspiro[4.5]decan-4-one typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction proceeds through a series of steps including alkylation and heterocyclization . The reaction conditions often require the use of a base such as sodium hydride and solvents like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: 8-Oxa-2-azaspiro[4.5]decan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: This can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: Commonly involves nucleophilic substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
8-Oxa-2-azaspiro[4.5]decan-4-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors and receptor modulators.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Oxa-2-azaspiro[4.5]decan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique spirocyclic structure allows it to fit into binding sites that are not accessible to linear molecules. This interaction can modulate the activity of the target, leading to various biological effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
2-Oxa-8-azaspiro[4.5]decan-4-amine: Shares a similar spirocyclic structure but differs in functional groups.
1,4-Dioxa-8-azaspiro[4.5]decane: Contains an additional oxygen atom within the spirocyclic framework.
Uniqueness: 8-Oxa-2-azaspiro[4.5]decan-4-one is unique due to its specific combination of oxygen and nitrogen atoms within the spirocyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable scaffold in drug discovery and other applications .
Properties
Molecular Formula |
C8H13NO2 |
---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
8-oxa-2-azaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C8H13NO2/c10-7-5-9-6-8(7)1-3-11-4-2-8/h9H,1-6H2 |
InChI Key |
HXGZNSVTCKGEQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC12CNCC2=O |
Origin of Product |
United States |
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